molecular formula C28H25FN4O4 B2951494 N-(4-ethoxyphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1185153-56-3

N-(4-ethoxyphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2951494
CAS No.: 1185153-56-3
M. Wt: 500.53
InChI Key: UDECDAMWRQGRIA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 8-Fluoro substitution on the indole moiety, enhancing electron-withdrawing properties.
  • 3-(4-Methoxybenzyl) group at position 3, contributing to steric bulk and modulating lipophilicity.

The compound’s molecular formula is C₂₈H₂₅FN₄O₃ (molecular weight: 484.5 g/mol) .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O4/c1-3-37-22-11-7-20(8-12-22)31-25(34)16-33-24-13-6-19(29)14-23(24)26-27(33)28(35)32(17-30-26)15-18-4-9-21(36-2)10-5-18/h4-14,17H,3,15-16H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDECDAMWRQGRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O3C_{20}H_{18}N_{4}O_{3} with a molecular weight of 366.38 g/mol. The compound features a pyrimidoindole framework, which is characterized by the fusion of pyridine and indole rings. The presence of an ethoxyphenyl group, a methoxybenzyl substituent, and a fluorine atom suggests significant reactivity and potential biological activity.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit promising anticancer activity . The pyrimidoindole structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Research has shown that compounds with similar structures often demonstrate significant biological activities, including:

Compound Name Structure Type Biological Activity Unique Features
N-(4-methoxyphenyl)-2-acetamideAcetamideAnticancerSimple structure
6-amino-pyrimido[5,4-b]indolesPyrimidoindoleAntiviralBroad spectrum
8-fluoropurinesFluorinatedAnticancerFluorine enhances activity

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these related compounds.

While specific data on the mechanism of action is still needed, it is hypothesized that the compound may inhibit certain cellular pathways involved in tumor growth or induce apoptosis in cancer cells. Further studies are required to elucidate these mechanisms and confirm its efficacy.

Synthesis

The synthesis of this compound involves multiple steps. Key reactions typically include:

  • Formation of the Pyrimidoindole Core : This involves cyclization reactions between appropriate precursors.
  • Introduction of Functional Groups : The ethoxyphenyl and methoxybenzyl groups are introduced through substitution reactions.
  • Final Acetylation : The amide bond formation completes the synthesis.

Research Findings

Recent studies have focused on the interaction of this compound with biological macromolecules. These interaction studies are crucial for understanding its potential therapeutic applications.

  • In vitro Studies : Initial tests on cell lines have indicated cytotoxic effects against various cancer types.
  • In vivo Studies : Animal models are being utilized to assess the pharmacokinetics and biodistribution of the compound.

Comparison with Similar Compounds

Research Findings and Implications

  • Antimalarial Potential: Compounds with sulfanyl linkers (e.g., ) show structural similarities to known antimalarial agents targeting Plasmodium lactate dehydrogenase (pLDH) .
  • Prodrug Design : Ethyl benzoate derivatives () are hydrolyzed in vivo to active carboxylic acids, enabling targeted delivery .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Indole core construction : Cyclization of substituted indole precursors under acidic conditions, followed by fluorination at the 8-position using electrophilic fluorinating agents (e.g., Selectfluor) .
  • Pyrimido[5,4-b]indole formation : Condensation with a 4-methoxybenzyl-protected pyrimidine intermediate via Ullmann coupling or Buchwald-Hartwig amination .
  • Acetamide functionalization : Coupling the indole-pyrrolopyrimidine scaffold with 4-ethoxyphenylacetic acid using EDCI/HOBt-mediated amidation . Purification typically employs column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the compound’s structural integrity?

Use orthogonal analytical techniques:

  • NMR spectroscopy : Confirm substituent positions (e.g., fluoro at C8, methoxybenzyl at C3) via 1^1H, 13^13C, and 19^19F NMR. For example, the 4-oxo group appears as a carbonyl peak at ~170 ppm in 13^13C NMR .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C28_{28}H25_{25}FN4_4O4_4) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What initial biological screening assays are appropriate?

Prioritize target-based assays:

  • Kinase inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) due to the pyrimidoindole scaffold’s known affinity .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility assessment : Perform shake-flask experiments in PBS (pH 7.4) to guide formulation for in vitro studies .

Advanced Research Questions

Q. How can contradictory data in solubility or bioavailability studies be resolved?

Address discrepancies via:

  • pH-dependent solubility profiling : Use potentiometric titration (e.g., SiriusT3) to identify ionizable groups and optimize buffer conditions .
  • Co-solvent screening : Test cyclodextrins or lipid-based carriers to enhance aqueous solubility without altering bioactivity .
  • Parallel artificial membrane permeability assay (PAMPA) : Compare permeability across synthetic membranes to isolate formulation vs. intrinsic compound limitations .

Q. What strategies optimize reaction yields for large-scale synthesis?

Implement Design of Experiments (DoE) and flow chemistry:

  • DoE variables : Temperature, catalyst loading (e.g., Pd(OAc)2_2 for coupling steps), and solvent polarity (e.g., DMF vs. THF) .
  • Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., fluorination), reducing side products .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can researchers elucidate the compound’s mechanism of action (MoA)?

Combine biophysical and omics approaches :

  • Surface plasmon resonance (SPR) : Measure binding kinetics to putative targets (e.g., kinases) .
  • RNA sequencing : Identify differentially expressed genes in treated vs. untreated cells to map pathways (e.g., apoptosis, DNA repair) .
  • Molecular dynamics simulations : Model interactions between the compound and active sites (e.g., ATP-binding pockets) using software like GROMACS .

Q. What steps ensure reproducibility in biological assays?

Standardize protocols:

  • Cell line authentication : Use STR profiling to avoid cross-contamination .
  • Positive/negative controls : Include reference inhibitors (e.g., imatinib for kinase assays) and vehicle-only groups .
  • Data normalization : Express results as fold-changes relative to housekeeping genes (e.g., GAPDH) or internal standards .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data across cell lines be interpreted?

Investigate potential causes:

  • Cell line heterogeneity : Compare genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231) .
  • Metabolic stability : Measure compound degradation in cell media via LC-MS to rule out false negatives .
  • Off-target effects : Perform kinome-wide profiling to identify unintended targets contributing to variability .

Methodological Best Practices

Q. What analytical techniques validate batch-to-batch consistency?

  • X-ray crystallography : Resolve crystal structures to confirm stereochemical uniformity .
  • DSC/TGA : Monitor thermal stability (e.g., melting point ±2°C) to detect polymorphic variations .
  • Chiral HPLC : Ensure enantiomeric purity if asymmetric centers are present .

Q. How can researchers mitigate photodegradation during storage?

  • Light-exposure studies : Use accelerated stability testing (ICH Q1B guidelines) with UV/Vis monitoring .
  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prolong shelf life .

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